3-(Benzyloxy)pyrrolidine hydrochloride
Description
Contextual Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic and Medicinal Chemistry
The pyrrolidine ring is a foundational scaffold in contemporary chemistry, valued for its prevalence in a vast number of biologically active natural products, pharmaceuticals, and catalysts. mdpi.comfrontiersin.org Unlike flat aromatic systems, the pyrrolidine scaffold is characterized by its non-planar, three-dimensional structure resulting from its sp³-hybridized carbon atoms. researchgate.net This three-dimensionality is crucial in drug design, as it allows for a more comprehensive exploration of chemical space and can lead to more specific interactions with the chiral binding sites of biological targets like enzymes and receptors. researchgate.net
The significance of the pyrrolidine framework is highlighted by its presence in numerous natural alkaloids and a wide array of FDA-approved drugs. nih.govfrontiersin.org Its structural flexibility allows for the introduction of various substituents at different positions on the ring, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activities. researchgate.net Consequently, molecules incorporating the pyrrolidine scaffold have demonstrated a broad spectrum of pharmacological effects.
Academic Research Trajectory of 3-(Benzyloxy)pyrrolidine (B2980856) Hydrochloride: A Retrospective and Prospective Analysis
Retrospective View:
The academic research trajectory of 3-(Benzyloxy)pyrrolidine hydrochloride is intrinsically linked to the broader evolution of asymmetric synthesis and the increasing demand for enantiomerically pure compounds in the pharmaceutical industry. nih.gov Historically, the development of methods to synthesize chiral molecules has been a central theme in organic chemistry. nih.gov Chiral building blocks, such as the enantiomers of 3-(Benzyloxy)pyrrolidine, became highly valuable as they provide a direct route to stereochemically defined targets, bypassing the need for challenging chiral separations of final products. nih.gov
Early research involving such compounds focused on establishing reliable synthetic routes, often starting from naturally occurring chiral precursors like glutamic acid or malic acid, or employing stereoselective cyclization strategies. nih.govgoogle.com The primary application of this compound has been as an intermediate. cymitquimica.comchemicalbook.com The benzyloxy group serves as a protecting group for the 3-hydroxy functionality, allowing chemists to perform reactions on the pyrrolidine's secondary amine without affecting the hydroxyl group. This strategic protection is a cornerstone of multi-step organic synthesis.
Prospective Analysis:
Looking forward, the utility of this compound and its derivatives is set to expand. The persistent need for novel therapeutics, particularly for conditions affecting the central nervous system and in oncology, drives the continued exploration of new chemical entities with well-defined three-dimensional shapes. ontosight.aiontosight.ai The pyrrolidine scaffold remains a privileged structure in this context.
Future academic and industrial research will likely focus on several key areas:
Novel Synthetic Methodologies: Developing more efficient, cost-effective, and environmentally benign methods for the synthesis of substituted chiral pyrrolidines. mdpi.com
Scaffold for Complex Molecules: Employing this compound as a starting material for the total synthesis of complex natural products and novel pharmaceutical agents. cymitquimica.comchemicalbook.com The chirality of the building block is essential, as different enantiomers of a final drug candidate can exhibit vastly different pharmacological properties. cymitquimica.com
Organocatalysis: Chiral pyrrolidine derivatives have emerged as powerful organocatalysts. mdpi.com Future work may explore derivatives of 3-(Benzyloxy)pyrrolidine as catalysts or ligands in asymmetric transformations.
The compound's role as a versatile chiral building block ensures its continued relevance in research aimed at discovering next-generation therapeutics where stereochemistry is a critical determinant of function.
Fundamental Chemical Principles Underlying Pyrrolidine Reactivity and Derivatization
The chemical reactivity of this compound is governed by the functional groups present in its structure: the secondary amine of the pyrrolidine ring and the benzyloxy ether.
Reactivity of the Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is a secondary amine, which confers basic and nucleophilic properties to the molecule. nih.gov This site is the most common position for derivatization. nih.gov Typical reactions involving the pyrrolidine nitrogen include:
N-Alkylation: The replacement of the hydrogen on the nitrogen with an alkyl group. This is a fundamental transformation for introducing substituents. psu.edu
N-Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides. This is often used to introduce carbonyl-containing moieties. psu.edu
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in many pharmaceutical compounds. nih.gov
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a new carbon-nitrogen bond.
Reactivity Related to the Benzyloxy Group: The benzyloxy group is primarily a protecting group for a 3-hydroxy functionality. Its key reaction is deprotection, typically achieved through catalytic hydrogenation. This reaction cleaves the benzyl (B1604629) ether to reveal a free hydroxyl group (-OH), which can then be used in subsequent synthetic steps, such as esterification or etherification.
The strategic use of these reactions allows for the stepwise and controlled modification of the 3-(Benzyloxy)pyrrolidine scaffold to build complex target molecules. The principles of derivatization are broadly applicable and essential for modifying molecules to enhance their properties for specific applications, such as improving detection in analytical methods or altering biological activity. sigmaaldrich.comnih.gov For example, novel derivatization reagents based on the pyrrolidine core have been developed to enhance the detection sensitivity of chiral carboxylic acids in analytical techniques like mass spectrometry. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (R)-3-(Benzyloxy)pyrrolidine Hydrochloride | (S)-3-(Benzyloxy)pyrrolidine Hydrochloride |
| CAS Number | 927819-90-7 | 931409-74-4 |
| Molecular Formula | C₁₁H₁₆ClNO | C₁₁H₁₆ClNO |
| Molecular Weight | 213.71 g/mol | 213.70 g/mol |
| Synonyms | (3R)-3-(phenylmethoxy)pyrrolidine hydrochloride | (3S)-3-(phenylmethoxy)pyrrolidine hydrochloride |
Data sourced from publicly available chemical supplier databases. cymitquimica.comchemicalbook.com
Table 2: Overview of Derivatization Reactions for the Pyrrolidine Scaffold
| Reaction Type | Reagent Class | Functional Group Formed | Purpose |
| N-Alkylation | Alkyl halides | Tertiary amine | Introduce alkyl substituents |
| N-Acylation | Acid chlorides, Anhydrides | Amide | Introduce acyl groups, modify properties |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduce sulfonamide pharmacophore |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Tertiary amine | Form C-N bonds with various groups |
| Deprotection | H₂, Pd/C (Catalytic Hydrogenation) | Alcohol (at C-3) | Unmask hydroxyl group for further reaction |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylmethoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRPABXTKKPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyloxy Pyrrolidine Hydrochloride and Its Stereoisomers
Comprehensive Analysis of Pyrrolidine (B122466) Ring Construction Strategies
The construction of the pyrrolidine core can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and stereocontrol.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
1,3-dipolar cycloaddition reactions are a powerful and atom-economical method for the synthesis of five-membered heterocycles, including pyrrolidines. nih.govmappingignorance.org This approach typically involves the reaction of an azomethine ylide, as the 1,3-dipole, with a dipolarophile, usually an alkene. nih.gov The reaction is known for its high degree of regio- and stereoselectivity, with the potential to generate multiple stereocenters in a single step. mappingignorance.orgacs.org
The generation of azomethine ylides can be accomplished through various methods, including the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, or the desilylation of α-silylamines. unife.it The choice of method and the nature of the substituents on both the azomethine ylide and the dipolarophile significantly influence the outcome of the cycloaddition. For instance, the use of chiral catalysts can facilitate enantioselective 1,3-dipolar cycloadditions, providing access to enantioenriched pyrrolidine derivatives. mappingignorance.orgecnu.edu.cn
Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Methyl acrylate | Trifluoroacetic acid (TFA) | Substituted pyrrolidine | nih.gov |
| α-Iminoesters | β-Fluoromethyl β,β-disubstituted enones | Copper(I) with chiral ligand | Pyrrolidines with quaternary stereocenters | ecnu.edu.cn |
| N-tert-Butanesulfinylazadienes | Azomethine ylides | Ag2CO3 | Densely substituted pyrrolidines | acs.org |
Intramolecular Cyclization Protocols
Intramolecular cyclization represents another versatile strategy for the construction of the pyrrolidine ring. These methods involve the formation of a carbon-nitrogen bond within a linear precursor, leading to the cyclic structure. A variety of functional groups can participate in these cyclizations, including amines, amides, and their derivatives.
One common approach is the intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group at the appropriate position to form the five-membered ring. The efficiency of this process is often influenced by the nature of the leaving group and the reaction conditions.
Radical cyclizations have also been employed for pyrrolidine synthesis. researchgate.net These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular addition to a double or triple bond. Furthermore, transition metal-catalyzed intramolecular aminations of C-H bonds have emerged as a powerful tool for pyrrolidine synthesis, offering high levels of regio- and chemoselectivity. organic-chemistry.org
Reduction-Based Approaches to Pyrrolidine Formation
Reduction of pyrrole and its derivatives provides a direct route to the saturated pyrrolidine ring. Catalytic hydrogenation is a widely used method, often employing heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). researchgate.net The diastereoselectivity of the hydrogenation can be influenced by the substitution pattern of the pyrrole ring, with existing stereocenters directing the approach of hydrogen. researchgate.net
In addition to the reduction of the pyrrole ring itself, reductive amination of 1,4-dicarbonyl compounds with ammonia or a primary amine is a classical and effective method for pyrrolidine synthesis. This two-step process involves the initial formation of an enamine or imine intermediate, which is then reduced in situ to the corresponding pyrrolidine.
Stereocontrolled Functionalization of Pre-existing Pyrrolidine Rings
An alternative to de novo ring construction is the functionalization of a pre-existing pyrrolidine scaffold. nih.gov This approach is particularly useful when starting from readily available chiral pyrrolidine derivatives, such as proline or hydroxyproline. mdpi.comnih.gov The stereocenters already present in the starting material can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of highly functionalized and stereochemically complex pyrrolidines.
Methods for functionalization include alkylation, acylation, and various carbon-carbon bond-forming reactions. The rigid conformation of the pyrrolidine ring often allows for high levels of diastereoselectivity in these transformations. nih.gov For instance, the puckering of the pyrrolidine ring, which can be controlled by substituents, influences its reactivity and the spatial orientation of incoming groups. nih.gov
Enantioselective and Diastereoselective Synthesis of Chiral Pyrrolidine Derivatives
The biological activity of pyrrolidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is crucial.
Exploitation of Chiral Pool Precursors
The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure natural products. For pyrrolidine synthesis, L-proline and L-hydroxyproline are prominent members of the chiral pool and serve as excellent starting materials for the synthesis of a wide range of chiral pyrrolidine derivatives. mdpi.comnih.gov
The synthesis of (R)-3-(Benzyloxy)pyrrolidine hydrochloride can be envisioned starting from a chiral precursor like (R)-3-hydroxypyrrolidine, which itself can be derived from chiral pool sources. The hydroxyl group can then be benzylated, followed by the formation of the hydrochloride salt. chemicalbook.com The inherent chirality of the starting material is transferred to the final product, ensuring high enantiomeric purity.
Table 2: Chiral Pool Precursors for Pyrrolidine Synthesis
| Chiral Precursor | Key Transformations | Target Pyrrolidine Derivative | Reference |
|---|---|---|---|
| L-Proline | Reduction, functionalization | Various substituted pyrrolidines | mdpi.comnih.gov |
| L-Hydroxyproline | Protection, substitution, deprotection | Functionalized hydroxypyrrolidines | mdpi.comnih.gov |
| (R)-3-Hydroxypyrrolidine | Benzylation, salt formation | (R)-3-(Benzyloxy)pyrrolidine hydrochloride | chemicalbook.com |
Asymmetric Catalysis in Pyrrolidine Synthesis
The construction of chiral pyrrolidine rings, the core of 3-(benzyloxy)pyrrolidine (B2980856) hydrochloride, is frequently accomplished through asymmetric catalysis. This approach establishes the required stereocenters early in the synthetic sequence, often with high enantioselectivity. Organocatalysis has emerged as a powerful tool for these transformations. For instance, cinchona-derived bifunctional amino-squaramide catalysts have been successfully used in cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities rsc.org.
Another significant strategy involves the use of chiral metal catalysts. Silver-catalyzed asymmetric [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes provide a direct route to functionalized pyrrolidines. nih.gov This method allows for the creation of multiple stereogenic centers in a single step with high levels of stereocontrol. nih.gov Similarly, chiral phosphoric acids have been utilized to catalyze aza-Michael reactions, enabling the kinetic resolution of racemic substrates to yield enantioenriched pyrrolidines. whiterose.ac.uk Biocatalysis, employing enzymes like imine reductases, offers a green and highly selective alternative for the synthesis of chiral pyrrolidines, achieving high conversions and excellent enantiomeric excess (>99% ee). acs.org
| Catalyst Type | Reaction | Key Features |
| Organocatalyst (Cinchona-derived) | Asymmetric Cascade Reaction | High enantio- and diastereoselectivity for substituted pyrrolidines. rsc.org |
| Chiral Silver Complex | [3+2] Dipolar Cycloaddition | Forms multiple stereocenters in one step with high stereocontrol. nih.gov |
| Chiral Phosphoric Acid | Aza-Michael Reaction | Effective for kinetic resolution to produce enantioenriched products. whiterose.ac.uk |
| Imine Reductase (Biocatalyst) | Asymmetric Imine Reduction | High conversion and excellent enantioselectivity (>99% ee) under mild conditions. acs.org |
Diastereoselective Transformations for Stereochemical Control
Achieving the correct relative stereochemistry between substituents on the pyrrolidine ring is critical. Diastereoselective transformations are employed to control the formation of these stereocenters. Multicomponent reactions (MCRs) are particularly efficient, allowing for the construction of up to three contiguous asymmetric centers in a single operation with high diastereoselectivity. nih.gov For example, a TiCl4-catalyzed multicomponent coupling has been developed to provide functionalized pyrrolidines as single diastereomers. nih.gov
Lewis acid-catalyzed reactions also play a key role. The use of Yb(OTf)3 in a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to pyrrolidines with a high diastereomeric ratio, favoring the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.orgacs.org The choice of catalyst and reaction conditions can be tuned to favor the formation of either cis or trans isomers, providing versatility in accessing different stereoisomers of substituted pyrrolidines. acs.org
Protecting Group Chemistry in 3-(Benzyloxy)pyrrolidine Hydrochloride Synthesis
The synthesis of this compound inherently involves the use of protecting groups to mask reactive functional groups and direct the course of the reaction. The hydroxyl group at the 3-position is protected as a benzyl (B1604629) ether, which is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis. oup.com
The pyrrolidine nitrogen is also typically protected during synthesis to prevent unwanted side reactions and to influence the stereochemical outcome of certain transformations. Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). whiterose.ac.ukub.edu The choice of the N-protecting group is crucial as it can affect the reactivity and solubility of the intermediates. Orthogonal protecting group strategies are often employed, where different protecting groups can be removed selectively under distinct conditions, allowing for the sequential modification of the molecule. For example, a Boc group is acid-labile, while a benzyl ether is removed by hydrogenation, allowing for selective deprotection. ub.educreative-peptides.com
| Functional Group | Protecting Group | Common Deprotection Method |
| 3-Hydroxyl | Benzyl (Bn) | Catalytic Hydrogenolysis (H2, Pd/C) oup.com |
| Pyrrolidine Nitrogen | tert-Butoxycarbonyl (Boc) | Acid (e.g., Trifluoroacetic Acid) creative-peptides.com |
| Pyrrolidine Nitrogen | Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenolysis (H2, Pd/C) whiterose.ac.uk |
Advanced Synthetic Strategies and Process Optimization
To improve efficiency, yield, and sustainability, modern synthetic strategies are increasingly being applied to the synthesis of pyrrolidine derivatives.
Microwave-Assisted Organic Synthesis (MAOS) in Pyrrolidine Chemistry
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of pyrrolidine-containing compounds. nih.gov The rapid heating associated with microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while sometimes increasing yields. mdpi.commdpi.com This technology has been successfully applied to various reactions in pyrrolidine synthesis, including 1,3-dipolar cycloadditions and N-alkylation reactions. nih.govmdpi.com The efficiency of MAOS supports the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. nih.gov
Scale-Up Considerations for Laboratory to Multigram Production
Transitioning a synthetic route from a laboratory scale to multigram or kilogram production presents significant challenges. Process development focuses on creating a robust, safe, and economically viable synthesis. For pyrrolidine derivatives, this includes optimizing reaction conditions, such as substrate loading, catalyst efficiency, and solvent choice, to maximize yield and purity. acs.org
Key considerations for scale-up include:
Reagent Selection : Replacing expensive or hazardous reagents with cheaper, safer alternatives. For example, using D-glucose as a reducing agent in biocatalytic reductions. acs.org
Process Robustness : Ensuring the reaction is reproducible and insensitive to small variations in conditions.
Purification : Developing efficient and scalable purification methods, such as crystallization, to avoid costly and time-consuming chromatography.
Safety : Assessing and mitigating potential hazards associated with the reaction, such as exothermic events or the handling of pyrophoric reagents.
Successful scale-up efforts have been reported, such as the multigram synthesis of 3-borylated pyrrolidines via 1,3-dipolar cycloaddition, which provides key building blocks for further elaboration. researchgate.net
Chemical Reactivity and Derivatization of 3 Benzyloxy Pyrrolidine Hydrochloride
Transformations of the Pyrrolidine (B122466) Core
The pyrrolidine ring's reactivity is centered around its secondary amine and the surrounding C(sp³)–H bonds. These sites allow for extensive derivatization to modify the compound's steric and electronic properties.
The nitrogen atom of the pyrrolidine ring is a nucleophilic secondary amine, making it a prime site for alkylation and acylation reactions. As the hydrochloride salt, the amine is protonated, and a base is typically required to liberate the free amine for reaction.
N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. This is commonly achieved by reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This transformation is readily accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the generated acid. The resulting N-acyl pyrrolidines are important intermediates; for instance, N-acyl pyrrolidinium (B1226570) ions can undergo electrophilic cyclization in the presence of a strong acid. nih.gov
| Reaction Type | Reagent Class | Product | General Conditions |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-3-(benzyloxy)pyrrolidine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |
| Reductive Amination | Aldehyde/Ketone (R₂C=O) | N-Alkyl-3-(benzyloxy)pyrrolidine | Reducing Agent (e.g., NaBH(OAc)₃), Acid catalyst |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-3-(benzyloxy)pyrrolidine | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) |
| N-Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl-3-(benzyloxy)pyrrolidine | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) |
While the nitrogen atom is the most reactive site, modern synthetic methods allow for the selective functionalization of the C–H bonds on the pyrrolidine ring. These reactions are powerful tools for introducing substituents at positions that are otherwise unreactive.
Palladium-catalyzed C(sp³)–H activation is a prominent strategy for creating new carbon-carbon or carbon-heteroatom bonds. nih.gov By employing a directing group, often attached to the pyrrolidine nitrogen, a palladium catalyst can be guided to a specific C–H bond (e.g., at the C4 position) to facilitate arylation, alkenylation, or other coupling reactions. acs.orgacs.org For instance, using an aminoquinoline directing group at C3 can selectively direct arylation to the C4 position. acs.org Iron-catalyzed C–H amination reactions have also been developed to synthesize disubstituted pyrrolidines with high diastereoselectivity. nih.gov These advanced methods bypass the need for pre-functionalized substrates and enable the direct modification of the pyrrolidine scaffold.
| Method | Catalyst/Reagent | Position Functionalized | Type of Bond Formed | Key Feature |
| Directed C–H Arylation | Palladium Catalyst (e.g., Pd(OAc)₂) | C4 | C-C (Aryl) | Requires a directing group for regioselectivity. acs.org |
| C–H Alkenylation | Palladium Catalyst + Ligand | C5 (via 5-membered cyclopalladation) | C-C (Alkenyl) | Ligand can control selectivity and reversibility. nih.gov |
| C–H Amination | Iron Catalyst (e.g., Iron dipyrrin (B1230570) complex) | C5 | C-N | Can create disubstituted pyrrolidines with high diastereoselectivity. nih.gov |
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered "envelope" and "twist" conformations. The introduction of substituents significantly influences this conformational preference. The position and nature (steric bulk, electronic properties) of a substituent can lock the ring into a specific pucker.
Reactivity of the Benzyloxy Moiety
The benzyloxy group serves as both a stable ether and a potential site for further functionalization. Its primary reactivity involves cleavage of the benzyl-oxygen bond (deprotection) or electrophilic substitution on the aromatic ring.
The benzyl (B1604629) group is a widely used protecting group for alcohols because of its stability to a wide range of reaction conditions and its relatively straightforward removal. The cleavage of the benzyl ether in 3-(benzyloxy)pyrrolidine (B2980856) would yield 3-hydroxypyrrolidine.
The most common method for benzyl ether deprotection is catalytic hydrogenation . This reaction, also known as hydrogenolysis, is typically performed using a palladium catalyst, most often palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). acs.org Alternatively, transfer hydrogenation methods can be used, where the hydrogen is supplied by a donor molecule such as formic acid, ammonium (B1175870) formate, or cyclohexene (B86901) in the presence of the palladium catalyst. mdma.ch These methods are generally clean and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct. jk-sci.com Other methods, though less common for simple deprotection, include the use of strong acids, Lewis acids, or oxidative cleavage. acs.org
| Method | Catalyst/Reagent | Hydrogen Source | Key Advantages |
| Catalytic Hydrogenation | Pd/C, Pd(OH)₂ | H₂ gas | High efficiency, clean byproducts (toluene). acs.org |
| Transfer Hydrogenation | Pd/C | Formic Acid (HCOOH) | Avoids use of flammable H₂ gas, good for peptides. mdma.ch |
| Transfer Hydrogenation | Pd/C | Ammonium Formate (HCOONH₄) | Mild conditions, rapid reaction. |
| Oxidative Cleavage | DDQ, CAN | N/A | Useful when hydrogenation-sensitive groups are present. acs.org |
The phenyl ring of the benzyloxy group can undergo electrophilic aromatic substitution (EAS) , allowing for the introduction of various functional groups. The ether oxygen atom attached to the benzylic carbon is an electron-donating group. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions.
Consequently, the benzyloxy group acts as an activating, ortho-, para-director for EAS reactions. libretexts.org Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed on the aromatic ring. wikipedia.orguomustansiriyah.edu.iq These modifications introduce functionality to the periphery of the molecule while leaving the pyrrolidine core intact, providing a route to derivatives with altered solubility, electronic properties, or potential for further conjugation.
| Reaction | Reagents | Electrophile | Typical Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromo derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | ortho- and para-acyl derivatives |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) | ortho- and para-alkyl derivatives (subject to rearrangement) |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | ortho- and para-sulfonic acid derivatives |
Chemistry of the Hydrochloride Salt Form
The hydrochloride salt form of 3-(Benzyloxy)pyrrolidine significantly influences its physical and chemical properties. As a salt, the compound typically exhibits enhanced stability and increased solubility in aqueous or protic solvents compared to its free base form. The nitrogen atom of the pyrrolidine ring is protonated, forming a quaternary ammonium chloride. This protonation prevents the nitrogen's lone pair of electrons from participating in nucleophilic reactions.
For 3-(Benzyloxy)pyrrolidine to be used as a nucleophile or as a precursor in many derivatization reactions, it must first be converted to its free amine form. This is typically achieved by treating the hydrochloride salt with a suitable base, such as sodium hydroxide, sodium carbonate, or an organic amine like triethylamine. The deprotonation process is a simple acid-base reaction that liberates the free secondary amine, which can then engage in a wide range of chemical transformations.
Table 1: Properties Conferred by the Hydrochloride Salt Form
| Property | Hydrochloride Salt Form | Free Base Form |
| Physical State | Crystalline solid | Typically an oil or low-melting solid |
| Solubility | Higher in polar/protic solvents | Higher in nonpolar organic solvents |
| Stability | Generally more stable, longer shelf-life | Can be less stable, susceptible to oxidation |
| Reactivity of N-atom | Non-nucleophilic (protonated) | Nucleophilic and basic (lone pair available) |
The benzyloxy group at the 3-position is relatively stable under a variety of reaction conditions but can be removed via catalytic hydrogenation, a process that cleaves the benzyl ether to yield the corresponding alcohol. This functionality adds another layer of synthetic utility to the molecule.
Synthesis of Complex Pyrrolidine Architectures
The free base of 3-(Benzyloxy)pyrrolidine is a key intermediate for constructing more complex molecular frameworks, including spirocyclic and fused heterocyclic systems. Its secondary amine functionality is central to these transformations.
Formation of Spirocyclic Pyrrolidines
A predominant method for synthesizing spirocyclic pyrrolidines is the 1,3-dipolar cycloaddition reaction. wikipedia.org In this strategy, the secondary amine of 3-(benzyloxy)pyrrolidine (after conversion from its hydrochloride salt) can react with an aldehyde or ketone to generate a non-stabilized azomethine ylide in situ. This reactive intermediate, a 1,3-dipole, then undergoes a [3+2] cycloaddition with a suitable dipolarophile, typically an electron-deficient alkene, to form a five-membered pyrrolidine ring.
When the dipolarophile is an exocyclic alkene, this reaction sequence leads to the formation of a spirocyclic system, where the pyrrolidine ring and the ring from the alkene share a single carbon atom (the spirocenter). nih.gov The reaction is highly valuable as it can generate complex structures with high stereocontrol in a single step. researchgate.net The choice of reactants and conditions can influence the diastereoselectivity of the resulting spirocycle. ua.es
Table 2: Representative Conditions for Spirocyclic Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition
| Amine Source (Precursor) | Carbonyl Source | Dipolarophile | Catalyst/Conditions | Product Type |
| Secondary Amine (e.g., Proline) | Isatin | Methylene Indolinone | EtOH, Room Temp | Spirooxindole-pyrrolidine |
| N-benzylglycine | Paraformaldehyde | Exocyclic Methylene Ketone | Heat | Spiro-pyrrolidine |
| Tryptamine | Aromatic Aldehyde | (formed in situ) | NBS, TFA, THF/H₂O | Spiro[pyrrolidine-3,3´-oxindole] researchgate.net |
| Isatin + Benzylamine | Benzylideneacetone | (none) | Additive (e.g., H₂O) | Spiropyrrolidine-oxindole beilstein-journals.org |
This table represents general methodologies applicable to secondary amines like 3-(Benzyloxy)pyrrolidine for the synthesis of spirocycles.
Annulation Reactions to Form Fused Heterocycles
Annulation reactions, which involve the formation of a new ring fused to an existing one, are another powerful strategy for elaborating the pyrrolidine core. While direct annulation on the saturated 3-(benzyloxy)pyrrolidine is challenging, it can be derivatized into a more reactive intermediate, such as a pyrroline (B1223166) (dihydropyrrole), which can then undergo annulation.
One such approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which can furnish 3-aryl-substituted pyrrolidines that are effectively part of a fused system if the aryl group is appropriately substituted to cyclize back onto the pyrrolidine ring or its substituent. researchgate.net
Alternatively, cycloaddition reactions can be employed to build the pyrrolidine ring onto another cyclic molecule, directly forming a fused system. For instance, a 1,3-dipolar cycloaddition using an azomethine ylide can react with an alkene that is part of another ring system (an endocyclic double bond), leading to the formation of a fused polycyclic pyrrolidine derivative. sci-hub.ru These methods are highly efficient for creating complex, fused N-heterocycles from simple precursors. nih.gov
Table 3: General Annulation Strategies for Pyrrolidine-Fused Heterocycles
| Pyrrolidine Precursor | Reaction Partner | Method | Resulting Fused System |
| N-Acyl Pyrroline | Aryl Halide | Mizoroki-Heck-Matsuda Arylation | Aryl-substituted Pyrroline |
| N-Alkyl Pyrroline | Aryl Halide | Palladium-catalyzed Hydroarylation | 3-Aryl Pyrrolidine chemrxiv.org |
| Azomethine Ylide | Benzo[b]thiophene 1,1-dioxide | 1,3-Dipolar [3+2] Cycloaddition | Pyrrolidine-fused Benzo[b]thiophene sci-hub.ru |
| O-phenyl-conjugated oxime ether | Alkyl radical source | Domino Radical Cascade | Pyrrolidine-fused Dihydrobenzofuran nih.gov |
This table illustrates general annulation and cycloaddition strategies that can lead to fused heterocyclic systems containing a pyrrolidine ring.
3 Benzyloxy Pyrrolidine Hydrochloride As a Versatile Synthetic Building Block
Precursor in the Synthesis of Chiral Organic Compounds
The chiral nature of 3-(benzyloxy)pyrrolidine (B2980856) hydrochloride makes it a valuable precursor for the synthesis of enantiomerically pure organic compounds. The pyrrolidine (B122466) ring is a common structural motif in many biologically active molecules, and the ability to introduce it with a defined stereochemistry is crucial for achieving desired pharmacological effects. The benzyloxy group can be readily removed through hydrogenolysis, revealing a hydroxyl group that can be further functionalized. This versatility allows for the creation of a diverse array of chiral 3-substituted pyrrolidine derivatives.
The synthesis of chiral pyrrolidines is of great interest due to their potential as organocatalysts and as key components of pharmaceutical agents. nih.gov For instance, chiral 3,4-disubstituted pyrrolidines have been synthesized and shown to possess antibacterial properties. researchgate.net The synthesis often involves stereoselective methods to ensure the desired enantiomer is obtained. researchgate.net
Role in the Elaboration of Bioactive Molecule Frameworks
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov 3-(Benzyloxy)pyrrolidine hydrochloride serves as a key starting material for the elaboration of frameworks for various therapeutic targets.
Derivatives of 3-(benzyloxy)pyrrolidine have been investigated as inhibitors of several enzymes, including those involved in carbohydrate metabolism. The pyrrolidine ring can mimic the structure of natural substrates, leading to competitive inhibition of enzymes like glycosidases.
Research has shown that pyrrolidine derivatives can be potent inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.govnih.gov By inhibiting these enzymes, the rate of glucose release into the bloodstream can be slowed, which is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov For example, N-acetylpyrrolidine derivatives have demonstrated inhibitory activity against both α-glucosidase and α-amylase. mui.ac.irresearchgate.net The structure-activity relationship of these compounds is a key area of research, with different substituents on the pyrrolidine ring influencing their inhibitory potency. nih.govnih.gov
| Enzyme Target | Pyrrolidine Derivative Type | Key Findings |
| α-Glucosidase | N-acetylpyrrolidine derivatives | Demonstrated significant inhibitory activity. mui.ac.irresearchgate.net |
| α-Amylase | N-acetylpyrrolidine derivatives | Showed potential as inhibitors. mui.ac.irresearchgate.net |
| Glycosidases | Polyhydroxylated pyrrolidines | Known to be potent inhibitors. nih.gov |
The pyrrolidine scaffold is also a key component in the design of ligands for various receptors and modulators of enzyme activity.
CXCR4 Antagonists: The chemokine receptor CXCR4 is a target for drug development in areas such as HIV infection, inflammation, and cancer metastasis. nih.gov Novel CXCR4 antagonists have been designed and synthesized based on a pyrrolidine scaffold. nih.gov Structural optimization of these compounds has led to the identification of potent antagonists with high binding affinity to the CXCR4 receptor. nih.gov
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy. nih.govsemanticscholar.org The benzimidazole carboxamide scaffold, which can be coupled with a pyrrolidine moiety, is the basis for a series of effective PARP-1 inhibitors. nih.govsemanticscholar.org The pyrrolidine ring in these molecules plays a crucial role in their interaction with the enzyme's active site.
The pyrrolidine ring is a structural feature of several compounds with anticonvulsant properties. Researchers have synthesized and evaluated various pyrrolidine derivatives for their potential as antiseizure agents. nih.govmdpi.com For instance, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure and antinociceptive agents. nih.gov Similarly, (benzyloxy)benzyl)propanamide derivatives have shown robust protection in in vivo mouse seizure models. nih.gov
Intermediate in the Synthesis of Natural Product Analogues
This compound can serve as a chiral building block for the synthesis of analogues of natural products. Natural products often possess complex structures and potent biological activities, and the synthesis of their analogues allows for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. For example, the synthesis of unnatural analogs of the marine bromopyrrole alkaloid dispyrin has led to the discovery of a new class of H3 antagonists. nih.gov
Design and Synthesis of Pyrrolidine-Based Pharmaceutical Intermediates
The versatility of this compound makes it a valuable starting material for the synthesis of a wide range of pharmaceutical intermediates. aromsyn.com The pyrrolidine moiety is a common feature in many approved drugs and drug candidates. nih.gov The ability to introduce this scaffold with specific stereochemistry and functionalization is crucial for the efficient synthesis of these complex molecules. google.com For example, the synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride, a pyrrolidine derivative, has been achieved using a multi-step process involving protection and deprotection of the amino group. tubitak.gov.tr
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Structural Features Influencing Molecular Interactions
The molecular architecture of 3-(Benzyloxy)pyrrolidine (B2980856) hydrochloride is defined by three key components: the saturated five-membered pyrrolidine (B122466) ring, the benzyloxy substituent at the 3-position, and the hydrochloride salt form.
The Pyrrolidine Ring : As a saturated heterocycle, the pyrrolidine ring provides a non-planar, three-dimensional structure. nih.gov This sp³-hybridized core allows for the precise spatial orientation of its substituents, which is a critical factor in molecular recognition by proteins and enzymes. The ring itself can participate in van der Waals interactions, and its nitrogen atom is a key site for hydrogen bonding.
The Benzyloxy Group : The substituent at the C3 position, a benzyloxy group (-O-CH₂-Ph), significantly influences the compound's properties. This group introduces several key features:
Steric Bulk : The size and shape of the benzyloxy group create steric hindrance that can either promote or hinder binding to a target, depending on the topology of the binding site.
Hydrophobicity : The phenyl ring adds significant hydrophobic character, facilitating interactions with nonpolar pockets in a receptor or enzyme. nih.gov
Aromatic Interactions : The phenyl ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a protein target. nih.gov
Hydrogen Bond Acceptor : The ether oxygen atom can act as a hydrogen bond acceptor.
The Hydrochloride Salt : The compound is supplied as a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. This cationic center can form strong ionic interactions or hydrogen bonds with negatively charged residues (such as aspartate or glutamate) in a biological target.
The combination of a flexible, three-dimensional core, a bulky hydrophobic group, and a cationic center makes 3-(Benzyloxy)pyrrolidine hydrochloride a molecule with multiple points of potential interaction, driving its structure-activity profile.
Stereochemical Influence on Molecular Recognition and Biological Activity
Stereochemistry is a critical determinant of biological activity, as biomolecules like enzymes and receptors are chiral and often exhibit stereospecific interactions. nih.gov The this compound molecule possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.
The absolute configuration at this C3 stereocenter dictates the precise three-dimensional arrangement of the benzyloxy group relative to the pyrrolidine ring. acs.org This spatial orientation is fundamental to how the molecule fits into a chiral binding pocket. One enantiomer may position the benzyloxy group for optimal contact with a hydrophobic region of the target, while its mirror image may cause steric clashes or fail to achieve the necessary interactions. acs.org
This stereochemical dependence is a cornerstone of modern drug design. The synthesis of enantiomerically pure compounds is often essential, as different stereoisomers can have vastly different potencies, selectivities, and pharmacological profiles. mdpi.com Therefore, any investigation into the biological activity of this compound must consider the distinct properties of its (R) and (S) forms.
Theoretical Approaches to Ligand-Receptor/Enzyme Binding Models (excluding biological assay specifics)
Theoretical binding models help rationalize how a ligand like this compound interacts with a biological target at the molecular level. These models are built on fundamental principles of non-covalent interactions.
Induced-Fit Model : This model suggests that the binding site of a receptor or enzyme is flexible. Upon approach of the ligand, the protein can undergo conformational changes to achieve a more complementary and energetically favorable binding state. The flexibility of the pyrrolidine ring and the rotatable bonds of the benzyloxy group would allow the ligand to adapt to these changes.
Interaction Mapping : The binding hypothesis for this compound would involve a combination of forces. The protonated nitrogen of the pyrrolidine ring is a prime candidate for forming a salt bridge with an anionic amino acid residue. Simultaneously, the benzyl (B1604629) portion of the benzyloxy group would be predicted to occupy a hydrophobic pocket, potentially forming π-stacking interactions. The ether oxygen could serve as a hydrogen bond acceptor, further anchoring the ligand in the binding site.
These theoretical models provide a framework for understanding the structural basis of molecular recognition and guide the design of new analogues with potentially improved binding affinity.
Computational Chemistry Applications in Pyrrolidine Research
Computational chemistry offers powerful tools to investigate and predict the properties of molecules like this compound, accelerating drug discovery and design. nih.govmdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, this process would involve placing the molecule into the active site of a receptor or enzyme and evaluating the potential binding modes based on a scoring function. nih.govtandfonline.com
The docking simulation would assess the energetic favorability of various interactions:
Ionic and Hydrogen Bonds : The protonated amine would be scored favorably for its interactions with acidic residues like ASP and GLU. nih.gov
Hydrophobic Interactions : The benzyl group would be guided toward nonpolar residues such as LEU, ILE, VAL, and PHE. nih.gov
The output, often a "docking score," provides an estimate of the binding affinity. This allows for the virtual screening of numerous derivatives and prioritization of compounds for synthesis.
| Compound | Modification | Docking Score (kcal/mol) | Key Interactions Predicted |
|---|---|---|---|
| 3-(Benzyloxy)pyrrolidine | Base Structure | -7.5 | H-bond (NH), Hydrophobic (benzyl) |
| 3-(4-Chlorobenzyloxy)pyrrolidine | Cl on Benzyl Ring | -8.2 | H-bond (NH), Hydrophobic, Halogen bond |
| 3-(Phenoxy)pyrrolidine | Shorter Linker | -6.8 | H-bond (NH), Hydrophobic (phenyl) |
| 3-(Benzyloxy)piperidine | Six-membered Ring | -7.1 | H-bond (NH), Hydrophobic (benzyl) |
QSAR is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model for derivatives of 3-(Benzyloxy)pyrrolidine would be built by calculating various molecular descriptors and correlating them with an observed activity using regression analysis. mdpi.comuran.ua
Key steps in developing a QSAR model include:
Data Set Generation : A series of analogues is synthesized where parts of the molecule (e.g., substituents on the benzyl ring, modifications to the pyrrolidine core) are systematically varied.
Descriptor Calculation : For each analogue, a wide range of descriptors is calculated, quantifying properties such as:
Electronic Properties : Dipole moment, partial charges.
Steric Properties : Molecular volume, surface area, shape indices.
Hydrophobicity : LogP (the partition coefficient between octanol and water).
Topological Properties : Describing molecular connectivity and branching.
Model Building : Statistical methods, like multiple linear regression (MLR), are used to create an equation that links the most relevant descriptors to the biological activity. wu.ac.th
A resulting QSAR model might take the form: Activity = c0 + c1(LogP) - c2(Molecular Volume) + c3*(Dipole Moment)
Such a model can predict the activity of new, unsynthesized compounds and provide insight into which properties are most important for activity, thereby guiding further molecular design. bohrium.com
| Analogue | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|
| Analogue A (Base) | 2.1 | 213.7 | 21.3 | 5.2 |
| Analogue B (+F) | 2.3 | 231.7 | 21.3 | 4.1 |
| Analogue C (+OH) | 1.8 | 229.7 | 41.5 | 8.9 |
| Analogue D (-CH₂-) | 1.6 | 199.7 | 21.3 | 7.5 |
The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when interacting with its target. The five-membered pyrrolidine ring is not planar and exists in a state of "pseudorotation" between various puckered conformations, typically described as "envelope" and "twist" forms. nih.gov
The presence of the bulky benzyloxy substituent at the C3 position significantly influences the conformational equilibrium of the ring. nih.gov The substituent can occupy either a pseudo-axial or a pseudo-equatorial position, with each having a different steric and energetic profile.
Conformational analysis and energy minimization are computational methods used to:
Identify all possible low-energy conformations (conformers) of the molecule.
Calculate the relative energies of these conformers to determine which are most likely to be populated at physiological temperatures.
Understand how the preferred conformation might align with the geometry of a receptor's binding site.
These studies are crucial because the bioactive conformation—the shape the molecule adopts when it binds—may not be its lowest energy conformation in solution. Understanding the energetic cost of adopting the bioactive conformation is essential for accurately modeling binding affinity.
Electronic Structure and Reactivity Index Calculations
A computational study of this compound would typically involve the calculation of several key parameters that describe its electronic structure and predict its reactivity. These calculations are fundamental to understanding the molecule's behavior in chemical reactions and its interactions within a biological system.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. For this compound, one would expect the electron-rich regions, such as the oxygen atom of the benzyloxy group and the nitrogen atom of the pyrrolidine ring, to contribute significantly to the HOMO. The LUMO would likely be distributed over the aromatic ring and the C-N and C-O bonds.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is generally less reactive.
Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is generally more reactive.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ2 / (2η).
A hypothetical data table for these descriptors, based on a DFT calculation, might look like the following:
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | EHOMO | Value |
| LUMO Energy | ELUMO | Value |
| HOMO-LUMO Gap | ΔE | Value |
| Ionization Potential | I | Value |
| Electron Affinity | A | Value |
| Electronegativity | χ | Value |
| Chemical Hardness | η | Value |
| Global Softness | S | Value |
| Electrophilicity Index | ω | Value |
| Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations. |
Local Reactivity Descriptors (Fukui Functions)
To understand which specific atoms within the this compound molecule are most susceptible to attack, local reactivity descriptors such as Fukui functions would be calculated. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.
f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).
f-(r): Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).
f0(r): Indicates the propensity of a site to undergo a radical attack.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The MEP map would show regions of negative potential (in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms attached to the nitrogen (in its protonated, hydrochloride form) and the aromatic ring.
Q & A
Q. How is this compound utilized in multicomponent reactions for drug discovery?
- Case Study : In Pacritinib synthesis, pyrrolidine derivatives act as key intermediates for coupling with nitrobenzaldehydes. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hrs) to minimize dimerization .
Data Contradictions and Resolutions
- Purity Discrepancies : Commercial batches may vary in purity (95–99%) due to residual solvents or counterions. Validate via independent elemental analysis or 2D NMR .
- Solubility Variability : Hydrochloride salts exhibit higher aqueous solubility than free bases. Pre-saturation studies in biorelevant media (e.g., FaSSIF) clarify discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
